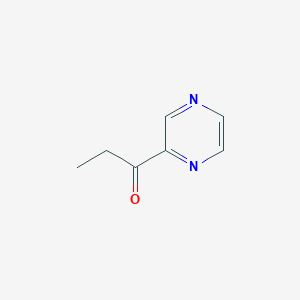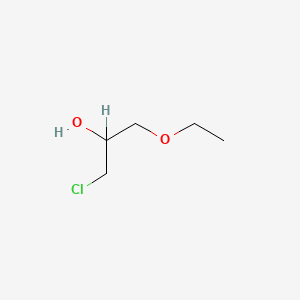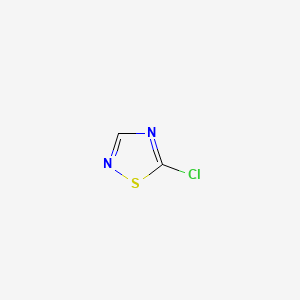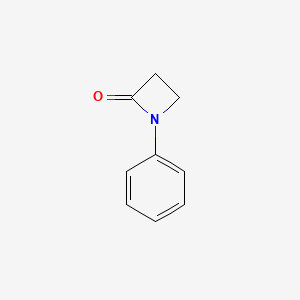
1-苯基氮杂环丁酮
描述
1-Phenylazetidin-2-one is an organic compound with the molecular formula C9H9NO. It is a member of the azetidinone family, which is characterized by a four-membered lactam ring.
科学研究应用
1-Phenylazetidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the synthesis of β-lactam antibiotics and other pharmaceutical compounds.
作用机制
Target of Action
1-Phenylazetidin-2-one is a complex compound with potential biological importance
Mode of Action
It’s known that the compound is part of the β-lactam class of molecules . β-lactams typically exert their effects by interacting with enzymes involved in cell wall synthesis in bacteria, leading to cell death.
Biochemical Pathways
Β-lactams generally interfere with the synthesis of the peptidoglycan layer of bacterial cell walls . The peptidoglycan layer is important for cell wall structural integrity, especially in Gram-positive bacteria. When this layer is compromised, it leads to cell lysis and death.
Result of Action
As a β-lactam, it may lead to bacterial cell death by interfering with cell wall synthesis
生化分析
Biochemical Properties
1-Phenylazetidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with beta-lactamase enzymes, which are crucial in bacterial resistance to beta-lactam antibiotics . The nature of these interactions often involves the inhibition of enzyme activity, which can be leveraged in designing new antibacterial agents.
Cellular Effects
1-Phenylazetidin-2-one affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 1-Phenylazetidin-2-one can modulate the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it can impact cell signaling pathways, potentially leading to changes in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, 1-Phenylazetidin-2-one exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with beta-lactamase enzymes results in the inhibition of these enzymes, thereby preventing the degradation of beta-lactam antibiotics . This binding interaction is crucial for its potential use in combating antibiotic resistance.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Phenylazetidin-2-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-Phenylazetidin-2-one remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 1-Phenylazetidin-2-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal cellular functions . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
1-Phenylazetidin-2-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, the compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation . These metabolic pathways are essential for the compound’s biotransformation and elimination from the body.
Transport and Distribution
Within cells and tissues, 1-Phenylazetidin-2-one is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of 1-Phenylazetidin-2-one plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall biochemical effects.
准备方法
1-Phenylazetidin-2-one can be synthesized through several methods. One common approach involves the reaction of aniline with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction proceeds via the formation of an imine intermediate, which then undergoes cyclization to form the azetidinone ring . Another method involves the use of silicaphosphine (silphos) as a reagent, which allows for the one-pot synthesis of 2-azetidinones from imines and carboxylic acids at room temperature .
化学反应分析
1-Phenylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
相似化合物的比较
1-Phenylazetidin-2-one is unique among azetidinones due to its specific structural features and reactivity. Similar compounds include:
2-Azetidinone: The simplest β-lactam, known for its broad range of biological activities.
Phenylazetidine-2-one derivatives: These compounds have been synthesized and evaluated for their antimicrobial and antifungal activities
属性
IUPAC Name |
1-phenylazetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-9-6-7-10(9)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPISVEPYALEQJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341181 | |
| Record name | 1-phenylazetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5099-95-6 | |
| Record name | 1-phenylazetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylazetidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


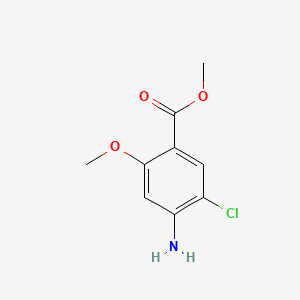
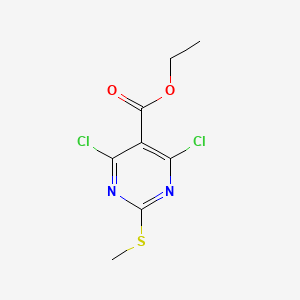
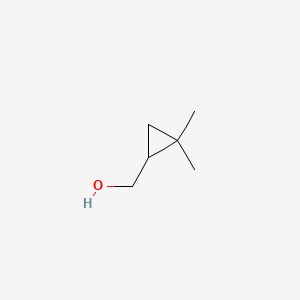
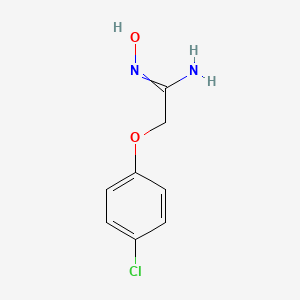

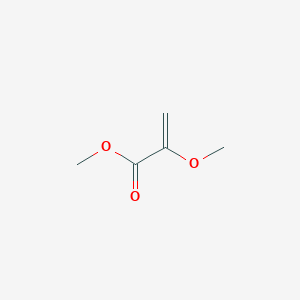
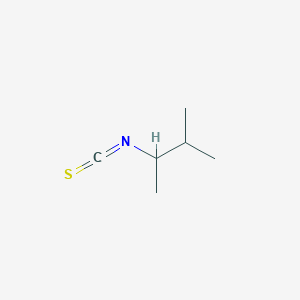

![3-Methyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1348753.png)


